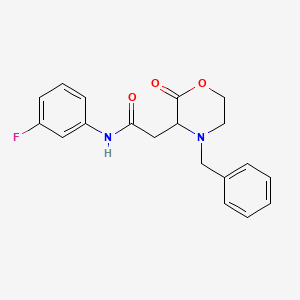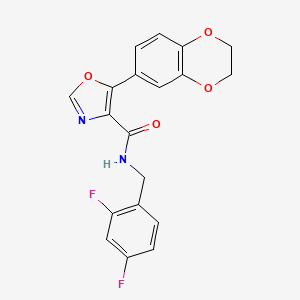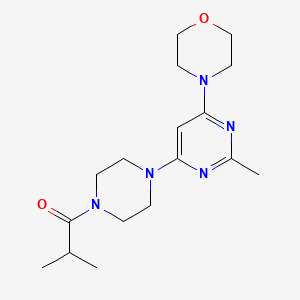
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Oxidation: The morpholine derivative is then oxidized to introduce the oxo group.
Acetamide Formation: The final step involves the reaction of the morpholine derivative with 3-fluoroaniline and acetic anhydride to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the morpholine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like benzyl chloride, acetic anhydride, and various anilines are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving morpholine derivatives.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide would depend on its specific biological target. Generally, morpholine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide
- 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chlorophenyl)acetamide
- 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom, in particular, can affect the compound’s lipophilicity, metabolic stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C19H19FN2O3 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H19FN2O3/c20-15-7-4-8-16(11-15)21-18(23)12-17-19(24)25-10-9-22(17)13-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2,(H,21,23) |
Clé InChI |
LPGAQEWTORMBNR-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C(N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-acetyl-4-[(9-ethyl-9H-carbazol-3-yl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046144.png)
![7-(3-hydroxy-4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11046149.png)
![(3E,4Z)-3-benzylidene-4-[(dimethylamino)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11046150.png)
![ethyl 4-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperazine-1-carboxylate](/img/structure/B11046155.png)
![4-[(2,4-dichlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046157.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046160.png)
![diethyl (6E)-2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11046161.png)
![4-(2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl)morpholine](/img/structure/B11046166.png)
![{amino[2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-3-yl]methylidene}propanedinitrile](/img/structure/B11046179.png)

![9-(3,4-Dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11046200.png)

![7-hydroxy-5-(4-methoxyphenyl)-2-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11046209.png)
![3-Methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11046216.png)